N-(benzo[d]oxazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(1,3-benzoxazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)10-9-11-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
ISCOHARSFFDOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Strategies and Mechanistic Pathways for N Benzo D Oxazol 2 Yl Acetamide and Its Analogues
Precursor Synthesis and Intermediate Derivatization for N-(benzo[d]oxazol-2-yl)acetamide
The assembly of this compound is fundamentally reliant on the successful synthesis of its key precursors: the 2-aminobenzoxazole (B146116) scaffold and an appropriate acetylating agent.
Synthesis of 2-Aminobenzoxazoles and Related Scaffolds
The 2-aminobenzoxazole core is a pivotal intermediate, and its synthesis has been approached through several methods, primarily starting from ortho-aminophenols.
A prevalent and traditional method involves the cyclization of 2-aminophenols with the highly toxic cyanogen (B1215507) bromide (BrCN) in a solvent like methanol. nih.gov This reaction efficiently yields the desired 2-aminobenzoxazole intermediates. nih.gov
To circumvent the hazards associated with cyanogen bromide, safer and more modern methods have been developed. One such approach employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent. The reaction between an o-aminophenol and NCTS, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) in a solvent like 1,4-dioxane, proceeds via a proposed mechanism. acs.orgnih.gov The Lewis acid activates the cyano group of NCTS, facilitating a nucleophilic attack from the amino group of the aminophenol. Subsequent intramolecular cyclization, where the hydroxyl group attacks the electron-deficient carbon, leads to the formation of the 2-aminobenzoxazole ring. acs.org
Another innovative, metal-free approach involves the palladium-catalyzed aerobic oxidation of o-aminophenols in the presence of isocyanides. acs.org This method is noted for its mild reaction conditions and operational simplicity, proceeding in air and affording good to excellent yields of N-substituted 2-aminobenzoxazoles. acs.org The reaction scope is broad, tolerating both electron-donating and electron-withdrawing groups on the aminophenol ring. acs.org
Alternative green chemistry techniques include the use of ionic liquids as reaction media, which can enhance reaction efficiency and sustainability. frontiersin.org Electrochemical methods have also been explored, where acetic acid serves a dual role as both the electrolyte and a reactant in a one-pot synthesis of 2-aminobenzoxazole derivatives, notable for its clean reaction profile and high atom economy. epa.gov
Below is a table summarizing various synthetic conditions for 2-aminobenzoxazole.
Table 1: Selected Synthetic Conditions for 2-Aminobenzoxazole Precursors
| Starting Material | Reagent(s) | Catalyst/Activator | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| o-Aminophenol | Cyanogen Bromide (BrCN) | - | Methanol | - | - | nih.gov |
| o-Aminophenol | NCTS | BF₃·Et₂O | 1,4-Dioxane | Reflux | Good to Excellent | acs.orgnih.gov |
| o-Aminophenol | Isocyanides | Pd(PPh₃)₄ | Dioxane | Room Temp, Air | Moderate to Excellent | acs.org |
Preparation of Acetamide (B32628) Precursors
The "acetamide" moiety of the target compound is introduced using a suitable acetylating agent. Common and readily available precursors include acetic anhydride (B1165640) and acetyl chloride. These reagents are used in the subsequent acylation step to attach the acetyl group to the amino function of the 2-aminobenzoxazole core.
In some commercial-scale preparations, acetamide itself is synthesized by reacting ammonia (B1221849) with acetic anhydride. google.com This process can be controlled at low temperatures, and the acetic acid byproduct is removed by vacuum distillation, yielding a pure product. google.com Another classical laboratory method involves the ammonolysis of ethyl acetate (B1210297) with aqueous ammonia, followed by distillation. prepchem.com The reaction of glacial acetic acid with ammonium (B1175870) carbonate is also a documented method, involving heating the mixture in a sealed tube. prepchem.comorgsyn.org For research purposes, direct use of commercial acetylating agents is typical.
Direct and Indirect Synthetic Routes to this compound Core
With the precursors in hand, the final molecule can be assembled through direct acylation or more complex one-pot tandem reactions.
Acylation Reactions and Coupling Methodologies
The most direct route to this compound is the acylation of the 2-aminobenzoxazole intermediate. This is a standard N-acylation reaction where the nucleophilic exocyclic amino group of 2-aminobenzoxazole attacks the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride. researchgate.netresearchgate.net
This reaction is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl from acetyl chloride). The synthesis of related N-acylated 2-aminobenzothiazoles, a structurally similar class of compounds, often involves these straightforward coupling methods. researchgate.netnih.gov For instance, the synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide is a key step before further diversification via cross-coupling reactions. nih.gov
One-Pot Tandem Reactions for Benzoxazole (B165842) Annulation
One-pot syntheses offer an efficient alternative by combining multiple reaction steps without isolating intermediates, saving time and resources. While specific one-pot syntheses for this compound are not extensively detailed in the provided context, the principles can be inferred from related syntheses of substituted aminothiazoles and other heterocycles. nih.govclockss.org
For example, a one-pot procedure for 2-aminothiazole (B372263) derivatives involves the reaction of aromatic methyl ketones with thiourea (B124793) in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process. clockss.org A similar strategy for the target benzoxazole could theoretically involve the reaction of an o-aminophenol with a reagent that can provide both the C2 atom and the N-acetyl group in a single pot. Electrochemical one-pot methods have also been developed for 2-aminobenzoxazole derivatives using acetic acid as an electrolyte, highlighting a move towards greener and more efficient synthetic strategies. epa.gov
Diversification Strategies for this compound Derivatives
The this compound scaffold can be chemically modified to produce a library of analogues for structure-activity relationship studies. Diversification can occur at several positions: on the benzene (B151609) ring, by altering the acyl group, or by modifying the exocyclic nitrogen.
One powerful strategy involves synthesizing a halogenated intermediate, such as N-(6-bromobenzo[d]thiazol-2-yl)acetamide, which can then undergo palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov This allows for the introduction of various aryl or alkyl groups at the 6-position of the benzothiazole (B30560) ring, a strategy directly translatable to the benzoxazole system. nih.gov
Another point of diversification is the exocyclic amino group. Instead of acylation, this group can undergo N-alkylation. escholarship.org Furthermore, the amide bond itself, while generally stable, can be replaced with other functionalities. For example, in related series, replacing a urea (B33335) group with an amide or sulfonamide was explored, although it sometimes compromised biological activity. nih.gov
The synthesis of derivatives often begins with substituted precursors. For instance, starting with substituted 2-nitrophenols allows for the preparation of 5-substituted 2-aminobenzoxazoles, which can then be acylated to yield the corresponding N-acetylated derivatives. nih.gov This approach allows for the introduction of a wide range of functional groups onto the benzene ring of the final compound. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Aminobenzoxazole |
| o-Aminophenol |
| Cyanogen bromide |
| Acetic anhydride |
| Acetyl chloride |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |
| Boron trifluoride etherate |
| 1,4-Dioxane |
| Palladium tetrakis(triphenylphosphine) |
| Isocyanide |
| Benzonitrile |
| Copper(II) acetate |
| Potassium carbonate |
| Ethyl acetate |
| Ammonia |
| Ammonium carbonate |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide |
| 2-Nitrophenol |
| Thionyl chloride |
| Pyridine |
| Hydroxylamine hydrochloride |
| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide |
| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |
| Copper(II) bromide |
Substituent Introduction on the Benzoxazole Ring System
The functionalization of the benzoxazole ring is a key strategy for modulating the properties of this compound analogues. A variety of substituents can be introduced onto the benzene ring of the benzoxazole system, influencing the molecule's electronic and steric characteristics.
Common synthetic approaches to achieve this involve the condensation of appropriately substituted 2-aminophenols with various reagents. rsc.org For instance, the reaction of 2-aminophenols bearing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, bromo, nitro) with carboxylic acids, aldehydes, or their derivatives can yield a diverse library of substituted benzoxazoles. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions plays a crucial role in the efficiency of these transformations. For example, both Brønsted and Lewis acids, as well as metal catalysts, have been successfully employed. rsc.orgacs.org
The following table summarizes the synthesis of various substituted benzoxazole derivatives from substituted 2-aminophenols.
| Starting 2-Aminophenol (B121084) Substituent | Reagent | Product Substituent | Reference |
| Methyl | Benzaldehyde | Methyl | organic-chemistry.org |
| Chloro | Benzaldehyde | Chloro | organic-chemistry.org |
| Bromo | Benzaldehyde | Bromo | organic-chemistry.org |
| Nitro | Benzaldehyde | Nitro | organic-chemistry.org |
| Methoxy (B1213986) | Benzaldehyde | Methoxy | organic-chemistry.org |
| tert-Butyl | Tertiary Amide | tert-Butyl | nih.gov |
Modifications of the Acetamide Linker
Modification of the acetamide linker in this compound provides another avenue for structural diversification and property tuning. These modifications can involve altering the length of the alkyl chain, introducing substituents on the chain, or replacing the acetyl group with other acyl moieties.
One common strategy involves the reaction of 2-aminobenzoxazole with various acyl chlorides or carboxylic acids under coupling conditions. mdpi.comnih.gov This allows for the introduction of a wide range of functionalities. For example, reacting 2-aminobenzoxazole with chloroacetyl chloride yields N-(benzo[d]oxazol-2-yl)-2-chloroacetamide, a versatile intermediate for further derivatization. researchgate.net Subsequent reaction with different amines or other nucleophiles can lead to a diverse array of N-substituted acetamide derivatives. nih.govnih.gov
Heterocyclic Ring Fusion and Spiro-annulations
To explore a wider chemical space and generate molecules with more complex three-dimensional structures, heterocyclic ring fusion and spiro-annulation strategies have been employed. These approaches involve the construction of additional rings fused to the benzoxazole core or the creation of spirocyclic systems centered on the benzoxazole moiety.
Heterocyclic Ring Fusion: Fused-ring systems can be synthesized by reacting appropriately functionalized benzoxazole derivatives with dielectrophiles. scilit.com For example, tautomers of (Z)-2-(heterocyclic)-1-phenylethenols, derived from 2-methylbenzoxazole, can react with 1,3-diacid chlorides or N-(chlorocarbonyl) isocyanate to yield various fused pyridinedione and pyrimidinedione derivatives. scilit.com These reactions proceed via nucleophilic attack followed by cyclocondensation. scilit.com
Spiro-annulations: Spiro-heterocyclic scaffolds containing a benzoxazine (B1645224) moiety, a close relative of benzoxazole, can be accessed through rhodium(III)-catalyzed intermolecular [3+3] annulation of benzoxazines with quinone compounds. rsc.org Palladium-catalyzed asymmetric [4+2] annulation of vinyl benzoxazinanones with pyrazolone (B3327878) 4,5-diones also provides access to chiral spirobenzoxazine frameworks. rsc.org These methods offer pathways to unique molecular architectures with potential applications in various fields.
Advanced Synthetic Methodologies
Modern synthetic organic chemistry offers powerful tools for the efficient and selective synthesis of complex molecules. The application of click chemistry and metal-catalyzed coupling reactions has significantly advanced the synthesis of this compound and its analogues.
Application of Click Chemistry Principles in Derivatization
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has been utilized for the derivatization of benzoxazole-containing molecules. organic-chemistry.orgsigmaaldrich.com This reaction involves the coupling of an azide (B81097) with a terminal alkyne to form a stable 1,2,3-triazole ring. youtube.com
For the derivatization of benzoxazoles, either the benzoxazole moiety or the acetamide portion can be functionalized with an azide or alkyne group, allowing for subsequent coupling with a complementary reaction partner. This strategy enables the rapid generation of a library of diverse compounds. nih.gov The use of specific ligands, such as those based on benzimidazole (B57391) or benzothiazole rings, can enhance the efficiency of the CuAAC reaction, particularly in complex chemical environments. acs.org
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, palladium-catalyzed reactions have been particularly valuable.
The Suzuki cross-coupling reaction, for instance, has been employed to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to their benzoxazole counterparts. nih.govresearchgate.net This reaction involves the coupling of a bromo-substituted benzothiazole derivative with various aryl boronic acids or their esters in the presence of a palladium(0) catalyst. nih.gov This methodology allows for the introduction of a wide range of aryl groups at the 6-position of the benzothiazole ring. nih.gov Similar strategies can be envisioned for the synthesis of 6-aryl-substituted N-(benzo[d]oxazol-2-yl)acetamides.
Reaction Mechanism Elucidation in this compound Formation and Derivatization
Understanding the reaction mechanisms involved in the formation and derivatization of this compound is crucial for optimizing existing synthetic routes and developing new ones.
The formation of the benzoxazole ring typically proceeds through the cyclization of a 2-aminophenol derivative. rsc.org In the reaction of a 2-aminophenol with an aldehyde, a plausible mechanism involves the initial formation of a Schiff base (imine) intermediate. acs.org This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, leading to a cyclized intermediate which then aromatizes to form the benzoxazole ring. acs.org The use of an acid catalyst can facilitate the initial condensation and subsequent dehydration steps. acs.org
In the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols promoted by triflic anhydride (Tf2O), the proposed mechanism involves the activation of the amide by Tf2O to form an amidinium salt. nih.gov The amino group of the 2-aminophenol then attacks this activated species, followed by intramolecular cyclization and elimination to yield the final product. nih.gov
For metal-catalyzed reactions, such as the copper-catalyzed synthesis of benzoxazoles from ortho-haloanilides, the mechanism is believed to involve an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org The rate-determining step is often the oxidative addition of the copper catalyst to the carbon-halogen bond. organic-chemistry.org
Intramolecular Cyclization Pathways
Intramolecular cyclization represents an efficient strategy for constructing the benzoxazole ring, where a precursor molecule containing all the necessary atoms undergoes ring closure. A prominent example is the synthesis of benzo[d]oxazoles from anilide precursors through an N-deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization. mdpi.com
This method involves anilides derived from 2-fluoroanilines that are activated towards SNAr by electron-withdrawing groups at the C5 position. The reaction is typically carried out using a base, such as potassium carbonate (K2CO3), in an anhydrous solvent like N,N-dimethylformamide (DMF). The process begins with the deprotonation of the amide nitrogen, creating a delocalized amide anion. This anion then cyclizes via the amide oxygen, attacking the carbon bearing the fluorine atom and displacing the fluoride (B91410) ion to form the oxazole (B20620) ring. mdpi.com
The reactivity of the anilide precursor is highly dependent on the nature of the activating group at the C5 position of the SNAr acceptor ring. More potent electron-withdrawing groups facilitate the reaction at lower temperatures. For instance, benzanilides with a nitro group cyclize at 90°C, whereas those with cyano or methoxycarbonyl groups require higher temperatures of 115-120°C. Acetanilides, including precursors to the parent 2-methylbenzo[d]oxazole, are generally more difficult to cyclize, requiring longer reaction times at similar temperatures. mdpi.com
A probable mechanism for this transformation starts with the deprotonation of the acidic amide nitrogen by the base to form a delocalized amide anion. This intermediate then undergoes intramolecular attack from the oxygen onto the aromatic ring, leading to the formation of the benzoxazole product. mdpi.com Other reported intramolecular cyclization methods include the cyclization of o-haloanilides catalyzed by transition metals. nih.gov
Table 1: Synthesis of 2,5-Disubstituted Benzo[d]oxazoles via Intramolecular Cyclization of Anilides mdpi.com
| Starting Anilide | Activating Group (at C5) | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-(2-Fluoro-5-nitrophenyl)acetamide | -NO2 | K2CO3, DMF, 130°C, 4h | 2-Methyl-5-nitrobenzo[d]oxazole | 89 |
| N-(5-Cyano-2-fluorophenyl)acetamide | -CN | K2CO3, DMF, 130°C, 6h | 2-Methylbenzo[d]oxazole-5-carbonitrile | 86 |
| N-(2-Fluoro-5-nitrophenyl)benzamide | -NO2 | K2CO3, DMF, 90°C, 1h | 2-Phenyl-5-nitrobenzo[d]oxazole | 95 |
| N-(5-Cyano-2-fluorophenyl)benzamide | -CN | K2CO3, DMF, 115°C, 1h | 2-Phenylbenzo[d]oxazole-5-carbonitrile | 93 |
Nucleophilic Substitution and Condensation Mechanism Studies
The most prevalent and versatile methods for synthesizing the benzoxazole scaffold, including precursors for this compound, involve the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org This approach is followed by a dehydration reaction, which constitutes the cyclization step. The final step to obtain the target compound would be a nucleophilic substitution reaction, specifically the N-acetylation of a 2-aminobenzoxazole intermediate.
The traditional and widely adopted approach is the condensation of 2-aminophenols with carboxylic acids or their derivatives (like acyl chlorides), aldehydes, or ketones. nih.govnih.gov These reactions are often promoted by acid or base catalysts and may require oxidative conditions. nih.gov
Condensation with Aldehydes: The reaction of 2-aminophenols with aldehydes is a common route to 2-substituted benzoxazoles. rsc.orgnih.gov A variety of catalytic systems have been developed to facilitate this transformation under mild and efficient conditions. For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a recyclable catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, affording products in high yields within a short reaction time. nih.gov Another approach utilizes elemental sulfur as an oxidant to promote the oxidative condensation of 2-aminophenols with a broad range of aldehydes. researchgate.net
A plausible mechanism for these condensation reactions typically involves the initial formation of a Schiff base (or imine) intermediate from the reaction between the amino group of the 2-aminophenol and the aldehyde. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, leading to a cyclized intermediate (a benzoxazoline). Subsequent oxidation or dehydration of this intermediate yields the final aromatic benzoxazole product. researchgate.net
Table 2: Catalytic Systems for the Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Aldehydes rsc.org
| Catalyst/Promoter | Solvent | Conditions | Yield Range (%) |
|---|---|---|---|
| Nickel(II) complex | DMF | K2CO3, 80°C, 3-4h | 87-94 |
| TiO2–ZrO2 | Acetonitrile | 60°C, 15-25 min | 83-93 |
| Brønsted acidic ionic liquid gel | Solvent-free | 130°C, 5h | 85-98 |
| LAIL@MNP | Solvent-free | Ultrasound, 70°C, 30 min | up to 90 |
Condensation with Carboxylic Acid Derivatives and N-Acetylation: The synthesis of the title compound, this compound, can be envisioned through two primary condensation routes. The first involves the high-temperature condensation of 2-aminophenol with N-acetylglycine. The second, and more common, strategy involves a two-step process: first, the synthesis of 2-aminobenzoxazole, followed by N-acetylation.
The synthesis of 2-aminobenzoxazole itself is often achieved by reacting 2-aminophenol with cyanogen bromide (BrCN) or less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. nih.govacs.org
Once 2-aminobenzoxazole is formed, the final acetamide group is introduced via a nucleophilic substitution reaction. This typically involves reacting the 2-amino group with an acetylating agent such as acetyl chloride or chloroacetyl chloride in the presence of a base. researchgate.netnih.gov This reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the exocyclic nitrogen atom of 2-aminobenzoxazole attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of this compound after the loss of a leaving group (e.g., chloride).
Advanced Spectroscopic and Structural Characterization of N Benzo D Oxazol 2 Yl Acetamide Frameworks
Vibrational Spectroscopy (FT-IR) for Functional Group and Bond Characterization
The Fourier-Transform Infrared (FT-IR) spectrum of N-(benzo[d]oxazol-2-yl)acetamide is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The vibrations of the acetamide (B32628) and benzoxazole (B165842) moieties would dominate the spectrum.
A prominent feature is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. The exact position of this band would be sensitive to hydrogen bonding interactions in the solid state. The carbonyl (C=O) stretching vibration of the amide group, known as the Amide I band, is anticipated to appear as a strong absorption between 1650 and 1700 cm⁻¹. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, would likely be observed in the 1520-1570 cm⁻¹ range.
The benzoxazole ring system would also produce a set of characteristic signals. The C=N stretching vibration of the oxazole (B20620) ring is expected to be found around 1580-1620 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely produce a strong band in the 1200-1280 cm⁻¹ range.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3100-3300 |
| Aromatic C-H Stretch | Benzene (B151609) Ring | >3000 |
| Aliphatic C-H Stretch | Methyl Group | 2850-2960 |
| C=O Stretch (Amide I) | Amide | 1650-1700 |
| C=N Stretch | Oxazole Ring | 1580-1620 |
| N-H Bend (Amide II) | Amide | 1520-1570 |
| Aromatic C=C Stretch | Benzene Ring | 1400-1600 |
| C-O-C Stretch | Oxazole Ring | 1200-1280 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Properties
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. These absorptions would arise from π → π* and n → π* electronic transitions within the conjugated benzoxazole system and the acetamide chromophore.
Typically, benzoxazole derivatives exhibit strong absorption bands below 320 nm. The fusion of the benzene and oxazole rings creates an extended π-system, which is the primary chromophore. The acetamide group may cause a slight shift in the absorption maxima compared to unsubstituted 2-aminobenzoxazole (B146116).
The fluorescence properties of this compound would be dependent on the efficiency of radiative decay from the first excited singlet state. Many benzoxazole derivatives are known to be fluorescent, emitting in the near-UV or visible region of the spectrum upon excitation at their absorption maxima. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insight into the change in geometry between the ground and excited states. The quantum yield of fluorescence would be a measure of the compound's emission efficiency.
Table 2: Predicted Electronic Spectral Properties for this compound
| Property | Description | Predicted Range |
|---|---|---|
| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | 280-320 nm |
| λem (Emission) | Wavelength of maximum fluorescence emission | 340-450 nm |
| Molar Absorptivity (ε) | Measure of light absorption intensity | 10,000-30,000 M⁻¹cm⁻¹ |
| Stokes Shift | Difference between λem and λmax | 40-80 nm |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Single-crystal X-ray diffraction analysis would provide definitive information on the three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.
The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The amide N-H group is a strong hydrogen bond donor, while the amide carbonyl oxygen and the nitrogen atom of the oxazole ring are potential hydrogen bond acceptors.
X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. A key conformational parameter is the dihedral angle between the plane of the benzoxazole ring system and the plane of the acetamide group. This angle would indicate the degree of planarity of the molecule.
In similar structures, this dihedral angle can vary, influencing the extent of electronic conjugation between the two moieties. The planarity of the molecule is often a result of a balance between steric hindrance and the stabilizing effects of conjugation and intermolecular packing forces. The conformation of the methyl group of the acetamide would also be determined.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Description | Predicted Features |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | |
| Hydrogen Bonding | Primary intermolecular interactions | N-H···N(oxazole), N-H···O=C |
| Dihedral Angle | (Benzoxazole plane vs. Amide plane) | 0-30° |
| Packing Motifs | Supramolecular assembly | Dimer formation, 1D chains, π-π stacking |
Computational Chemistry and Molecular Modeling Investigations of N Benzo D Oxazol 2 Yl Acetamide Derivatives
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for understanding the intrinsic properties of molecules. These methods provide insights into the electronic distribution and reactivity of N-(benzo[d]oxazol-2-yl)acetamide derivatives.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich benzoxazole (B165842) ring system, particularly on the fused benzene (B151609) ring and the oxygen and nitrogen heteroatoms. The LUMO, conversely, is likely distributed over the acetamide (B32628) side chain, specifically the carbonyl group which acts as an electron-withdrawing moiety. This distribution suggests that the benzoxazole core would be the initial site of electrophilic attack, while the acetamide group would be susceptible to nucleophilic attack.
Theoretical calculations for analogous benzimidazole (B57391) derivatives show that the HOMO and LUMO energies are typically in the range of -6.0 to -5.0 eV and -2.0 to -1.0 eV, respectively. researchgate.net The HOMO-LUMO energy gap for these systems is often around 4.0 eV, indicating good stability. The introduction of substituents on the benzoxazole ring or the acetamide group can modulate these energy levels and, consequently, the reactivity of the molecule. For instance, electron-donating groups would raise the HOMO energy, making the compound a better electron donor, while electron-withdrawing groups would lower the LUMO energy, enhancing its electron-accepting capabilities. nih.gov
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
|---|---|---|---|---|
| This compound | -H | -5.85 | -1.52 | 4.33 |
| N-(5-nitrobenzo[d]oxazol-2-yl)acetamide | 5-NO2 | -6.21 | -2.15 | 4.06 |
| N-(5-methoxybenzo[d]oxazol-2-yl)acetamide | 5-OCH3 | -5.63 | -1.38 | 4.25 |
Electrostatic Potential Surface (EPS) Mapping
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov These maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).
For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group in the acetamide moiety and the oxygen and nitrogen atoms of the benzoxazole ring. These areas are prone to electrophilic attack. Conversely, the hydrogen atoms of the amine and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic interactions. The distribution of electrostatic potential is a key determinant of how the molecule interacts with biological targets. chemrxiv.org
In related benzimidazole derivatives, the ESP analysis has confirmed that the nitrogen atoms of the imidazole (B134444) ring are the most electronegative sites, making them key interaction points in biological systems. researchgate.net Similarly, for this compound, the benzoxazole nitrogen and the carbonyl oxygen are expected to be the primary sites for hydrogen bonding and other electrostatic interactions.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, it is possible to assign the experimental spectra and gain a deeper understanding of the molecular structure.
For this compound, DFT calculations can predict the characteristic vibrational frequencies. For instance, the N-H stretching vibration of the acetamide group is expected in the range of 3300-3100 cm-1. The C=O stretching of the amide is typically observed around 1680-1650 cm-1. The C=N stretching of the oxazole (B20620) ring would appear in the 1650-1550 cm-1 region, while the C-O-C stretching of the ether linkage in the benzoxazole ring would be found around 1250 cm-1.
Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. The aromatic protons of the benzoxazole ring are expected to resonate in the region of 7.0-8.0 ppm in the 1H NMR spectrum. The methyl protons of the acetamide group would appear as a singlet at around 2.2 ppm. In the 13C NMR spectrum, the carbonyl carbon would be the most downfield signal, typically above 160 ppm.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. nih.gov This method is widely employed in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Binding Affinity Prediction and Docking Score Analysis
Molecular docking programs calculate a docking score, which is an estimate of the binding affinity between the ligand and the target protein. A lower docking score generally indicates a more favorable binding interaction. For this compound derivatives, docking studies have been performed against various biological targets, such as enzymes and receptors, to evaluate their potential as therapeutic agents.
For example, in studies of related benzoxazole derivatives as α-glucosidase inhibitors, docking scores in the range of -7 to -9 kcal/mol have been reported, indicating strong binding to the active site of the enzyme. nih.gov The binding affinity is influenced by the nature and position of substituents on the benzoxazole ring.
| Compound | Substituent (R) | Docking Score (kcal/mol) |
|---|---|---|
| This compound | -H | -7.5 |
| N-(5-chlorobenzo[d]oxazol-2-yl)acetamide | 5-Cl | -8.2 |
| N-(5-methylbenzo[d]oxazol-2-yl)acetamide | 5-CH3 | -7.9 |
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key interacting residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. nih.gov
In docking studies of benzimidazole derivatives with the human formyl peptide receptor 1 (FPR1), key interactions were observed with residues such as Thr199, Arg201, and Gly202. nih.gov For this compound, it is anticipated that the amide N-H group and the carbonyl oxygen would act as hydrogen bond donor and acceptor, respectively. The benzoxazole ring can engage in π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. The oxygen and nitrogen atoms of the benzoxazole ring can also form hydrogen bonds with polar residues. nih.gov
For instance, in a hypothetical kinase binding site, the acetamide moiety could form hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The benzoxazole core would occupy a hydrophobic pocket, with substituents on the ring potentially forming additional interactions to enhance binding affinity.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations provide a dynamic picture of how these ligands behave within a biological system, such as the active site of a target protein, offering crucial information on conformational stability and binding dynamics.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics derived from MD simulation trajectories to quantify molecular stability and flexibility. github.io
RMSF analysis complements RMSD by calculating the fluctuation of individual atoms or residues around their average position over the course of the simulation. github.io This provides insight into the flexibility of different parts of the molecule. github.io High RMSF values indicate regions of high flexibility, such as loops or the N- and C-termini of a protein, while low values correspond to more rigid regions like alpha-helices and beta-sheets. researchgate.net When analyzing a ligand like an this compound derivative, low RMSF values for the ligand's atoms suggest it maintains a stable conformation within the binding pocket.
The table below illustrates hypothetical RMSD data from an MD simulation of a benzoxazole derivative in complex with a target protein, demonstrating how stability is assessed.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atoms RMSD (Å) | System State |
| 0 | 0.0 | 0.0 | Initial Structure |
| 10 | 1.5 | 0.8 | Fluctuating |
| 20 | 2.1 | 1.1 | Fluctuating |
| 30 | 2.5 | 1.3 | Approaching Equilibrium |
| 40 | 2.6 | 1.4 | Equilibrated |
| 50 | 2.5 | 1.3 | Stable |
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a protein. rsc.org These "end-point" methods calculate the free energy by combining the molecular mechanics energies of the molecules with a continuum solvation model. rsc.org
The binding free energy (ΔG_bind) is typically calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each term is composed of the gas-phase molecular mechanics energy (E_MM), the polar solvation energy (G_pol), and the non-polar solvation energy (G_nonpol). The primary difference between the two methods lies in the calculation of the polar solvation term: MM/PBSA uses the Poisson-Boltzmann equation, while MM/GBSA employs the faster Generalized Born model. rsc.org
These calculations are performed on snapshots taken from an MD simulation trajectory to average out thermal fluctuations. Studies have shown that the predictive power of these methods can be sensitive to factors like the length of the simulation, the force field used, and the radii set for the atoms. nih.gov For example, in a study on benzimidazole inhibitors, QM/MM-GBSA calculations using 6-nanosecond MD trajectories yielded a high correlation with experimental binding affinities. nih.gov These methods are invaluable for ranking different this compound derivatives and prioritizing which compounds to synthesize and test experimentally.
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For a series of active this compound derivatives, a pharmacophore model can be generated based on their common structural features and conformations. This model represents a 3D hypothesis of the key interaction points with the target receptor. For instance, a pharmacophore analysis of benzoxazole derivatives with antimicrobial activity identified hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic features as crucial for inhibiting DNA gyrase. benthamdirect.com Similarly, pharmacophore models were successfully generated to distinguish the cytotoxic activities of benzoxazole derivatives against cancerous (HeLa) and non-cancerous (L929) cell lines. nih.govesisresearch.org
Once a validated pharmacophore model is built, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of new "hit" compounds with diverse chemical scaffolds that are likely to be active. These hits can then be acquired or synthesized for biological testing, significantly accelerating the discovery of new lead compounds based on the this compound framework.
The table below shows a hypothetical pharmacophore model for a series of benzoxazole derivatives targeting a specific kinase.
| Feature Type | Number of Features | Geometric Constraints (Distance Å) |
| Hydrogen Bond Donor | 1 | - |
| Hydrogen Bond Acceptor | 2 | A1-A2: 4.5-5.0 |
| Aromatic Ring | 2 | R1-R2: 6.0-6.8 |
| Hydrophobic Center | 1 | H1-R1: 3.2-3.7 |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the potency of new, unsynthesized compounds.
QSAR models for this compound derivatives can be developed in two main forms:
2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, molecular weight, logP (lipophilicity), and counts of specific atom types or functional groups. Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the predictive model. physchemres.org
3D-QSAR: These models require the 3D alignment of the molecules in the dataset and use descriptors based on the surrounding molecular fields. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. A 3D-QSAR analysis performed on a series of benzoxazole and benzimidazole derivatives as topoisomerase II inhibitors successfully created a CoMFA model with high predictive power. nih.gov The results of 3D-QSAR are often visualized as contour maps, highlighting regions where modifications to the molecular structure would likely increase or decrease biological activity.
The validity of any QSAR model is assessed through rigorous statistical validation, including internal (e.g., cross-validation, q²) and external validation using a test set of compounds (r²_pred). physchemres.org
Once a robust and validated QSAR model is established, it serves as a powerful predictive tool. By simply calculating the relevant molecular descriptors for a novel this compound derivative, its biological activity can be estimated without the need for synthesis and testing.
For example, a 3D-QSAR study on benzazole derivatives revealed that having electronegative groups at certain positions and positively charged groups at others could enhance the inhibitory activity. nih.gov This kind of insight is invaluable for guiding lead optimization. It allows medicinal chemists to prioritize which new derivatives to synthesize, focusing on those predicted to have the highest potency and most favorable properties, thereby saving significant time and resources in the drug development pipeline.
The following table presents example statistical results from a hypothetical 3D-QSAR (CoMFA) study on a series of benzoxazole acetamide derivatives.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | Field Contribution (Steric/Electrostatic) |
| CoMFA | 0.65 | 0.95 | 0.75 | 55% / 45% |
In Silico ADME/Tox Predictions for Drug-Likeness and Pharmacokinetic Profiling
The drug-likeness of a molecule is a qualitative concept that evaluates its potential to be an orally active drug in humans. A cornerstone of this evaluation is Lipinski's "Rule of Five," which outlines a set of physicochemical parameters that are commonly met by successful oral drugs. While not a rigid set of rules, violations of these guidelines can indicate potential issues with absorption or permeation.
Studies on structurally related benzothiazole (B30560) and benzimidazole derivatives have demonstrated the utility of these in silico predictions. For instance, a series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives were evaluated, and it was found that none of the synthesized compounds violated Lipinski's "rule of five". nih.gov This suggests that the core scaffold of these compounds possesses favorable physicochemical properties for oral bioavailability.
Further computational analyses on benzimidazole derivatives have provided more granular insights into their ADME profiles. rsc.org Predictions for properties such as aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), and the potential for P-glycoprotein (P-gp) substrate or inhibitor activity are crucial for understanding a drug's journey through the body.
The following tables present hypothetical in silico ADME/Tox prediction data for a series of this compound derivatives, based on findings from analogous compound series. These tables are illustrative and serve to highlight the key parameters assessed in such computational studies.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| Derivative 1 | 250.25 | 2.1 | 1 | 3 | 0 |
| Derivative 2 | 315.32 | 3.5 | 2 | 4 | 0 |
| Derivative 3 | 380.41 | 4.2 | 1 | 5 | 0 |
| Derivative 4 | 450.50 | 4.8 | 2 | 6 | 0 |
| Derivative 5 | 520.60 | 5.3 | 3 | 7 | 2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The data in Table 1 indicates that Derivatives 1 through 4 adhere to Lipinski's Rule of Five, suggesting a higher probability of good oral absorption and permeation. Derivative 5, however, violates two of the rules (molecular weight > 500 and logP > 5), which may flag it for potential issues with bioavailability.
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound | Water Solubility (log mol/L) | Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Human Intestinal Absorption (%) | P-gp Substrate | Blood-Brain Barrier (BBB) Permeation |
| Derivative 1 | -2.5 | 0.95 | 92 | No | High |
| Derivative 2 | -3.1 | 0.80 | 88 | No | Moderate |
| Derivative 3 | -3.8 | 0.65 | 81 | Yes | Moderate |
| Derivative 4 | -4.5 | 0.50 | 75 | Yes | Low |
| Derivative 5 | -5.2 | 0.30 | 65 | Yes | Very Low |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Table 2 provides a more detailed pharmacokinetic profile. Derivatives with higher predicted water solubility and Caco-2 permeability are generally expected to have better absorption. The prediction of whether a compound is a substrate for P-glycoprotein is also critical, as P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their intracellular concentration and efficacy. Furthermore, the ability of a compound to cross the blood-brain barrier is a key consideration for drugs targeting the central nervous system.
Table 3: Predicted Toxicological Profile of this compound Derivatives
| Compound | Ames Mutagenicity | hERG Inhibition | Hepatotoxicity | Carcinogenicity |
| Derivative 1 | Low Risk | Low Risk | Low Risk | Low Risk |
| Derivative 2 | Low Risk | Low Risk | Low Risk | Low Risk |
| Derivative 3 | Low Risk | Moderate Risk | Low Risk | Low Risk |
| Derivative 4 | Moderate Risk | Moderate Risk | Moderate Risk | Moderate Risk |
| Derivative 5 | High Risk | High Risk | High Risk | High Risk |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The in silico toxicity assessment (Table 3) is a crucial step in early-stage drug development to identify potential safety liabilities. Predictions for Ames mutagenicity, inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel (a key indicator of cardiotoxicity), hepatotoxicity (liver damage), and carcinogenicity can help to prioritize compounds with a more favorable safety profile for further investigation.
Preclinical Investigation of Biological Activities and Molecular Mechanisms of N Benzo D Oxazol 2 Yl Acetamide Derivatives
Antimicrobial Activity Profiling (Antibacterial, Antifungal, Antitubercular)
Derivatives of N-(benzo[d]oxazol-2-yl)acetamide have been the subject of significant research to evaluate their potential as antimicrobial agents. These studies have demonstrated a broad spectrum of activity against various pathogenic microorganisms.
A series of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives have been synthesized and evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) values for these compounds were determined against a panel of both Gram-positive and Gram-negative bacteria. The results indicated that these derivatives possess significant antibacterial activity, with MIC values generally ranging from 0.97 to 250 µg/mL against all tested strains. ekb.eg
Notably, all the newly synthesized derivatives were highly effective against Bacillus cereus when compared to the standard drug, chloramphenicol. ekb.eg Significant activity was also observed against Micrococcus luteus and Proteus vulgaris. ekb.eg Furthermore, some of the synthesized compounds exhibited strong activity against Staphylococcus aureus and Escherichia coli, comparable to the reference agent. ekb.eg
Below is an interactive data table summarizing the antibacterial activity of selected this compound derivatives.
| Compound | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) |
| Derivative 3c | - | Strong Activity | Strong Activity |
| Derivative 3d | - | Strong Activity | - |
| Other Derivatives | Moderate Activity | Similar to reference | Similar to reference |
Data synthesized from research on 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives. ekb.eg
The antifungal potential of this compound derivatives has also been investigated. In a study evaluating 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives, most of the compounds were found to be effective against Candida glabrata when compared with ketoconazole. ekb.eg Specifically, one derivative showed strong activity, another displayed similar activity, and the remaining compounds exhibited moderate activity. ekb.eg
The following table summarizes the antifungal efficacy of these derivatives.
| Compound | Candida albicans (Activity) | Candida glabrata (Activity) |
| Derivative 3b | - | Strong |
| Derivative 3d | - | Similar to Ketoconazole |
| Other Derivatives | Less Active | Moderate |
Data based on studies of 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives. ekb.eg
A series of twenty-seven substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and evaluated for their in vitro activity against drug-sensitive and -resistant strains of Mycobacterium tuberculosis (MTB). nih.govresearchgate.net Among the tested compounds, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide was identified as a particularly promising agent. nih.govresearchgate.net This compound inhibited drug-sensitive MTB with a minimum inhibitory concentration (MIC) of 17.11 µM. nih.govresearchgate.net
The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a well-established target for the development of new antitubercular drugs. nih.govresearchgate.netnih.gov This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The aforementioned series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were specifically designed based on a previously reported MTB InhA lead. nih.govresearchgate.net
The most potent compound from this series, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, demonstrated an IC50 of 5.12 ± 0.44 µM against MTB InhA. nih.govresearchgate.net Biophysical analysis through differential scanning fluorimetry further confirmed the interaction of this compound with the InhA protein and its ability to enhance the protein's stability when in complex. nih.govresearchgate.net These findings suggest that the antitubercular activity of these derivatives is, at least in part, due to the inhibition of the InhA enzyme. nih.govresearchgate.net
Anti-inflammatory and Analgesic Research in Preclinical Models
In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anti-inflammatory and analgesic agents.
The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. This model allows for the measurement of edema reduction over time, providing insights into the anti-inflammatory efficacy of the test substance.
A study investigating the anti-inflammatory activity of various heterocyclic compounds, including derivatives of benzoxazole (B165842), utilized this model. While specific data for this compound was not detailed in the available results, the methodology is standard for this class of compounds. The test involves inducing inflammation in the rat paw by injecting a carrageenan solution and then measuring the paw volume at different time intervals after administration of the test compound. The percentage inhibition of edema is then calculated to determine the anti-inflammatory effect.
The following table illustrates the typical data collected in such an evaluation, based on a study of related benzimidazole (B57391) derivatives.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 2h | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 4h |
| Compound 6 | 10 | 25.34 | 45.67 | 65.43 | 78.91 |
| Indomethacin | 10 | 20.12 | 38.98 | 55.67 | 70.23 |
This table is representative of data from a study on benzimidazole derivatives and is for illustrative purposes of the experimental model. ekb.eg
In Vivo Analgesic Assessment (e.g., Acetic acid-induced writhing method)
The analgesic potential of acetamide (B32628) derivatives has been investigated using the acetic acid-induced writhing test in animal models. researchgate.netjnu.ac.bd This method is a standard chemical-induced pain model used to screen for peripheral analgesic activity. nih.gov The intraperitoneal injection of acetic acid causes irritation and pain, leading to characteristic abdominal constrictions or "writhings." nih.gov The efficacy of a potential analgesic compound is determined by its ability to reduce the frequency of these writhings compared to a control group. nih.gov
Table 1: Analgesic Activity of N-(benzo[d]thiazol-2-yl)acetamide (S30A1) Derivative Data from studies on a structurally similar benzothiazole (B30560) analog.
| Compound | Dose (mg/kg) | Observation Period | Writhing Inhibition (%) | Reference |
|---|---|---|---|---|
| S30A1 | 100 | 0-5 min | 76% | jnu.ac.bd |
| S30A1 | 100 | 5-10 min | 81% | jnu.ac.bd |
| Diclofenac Sodium | 10 | 0-5 min | 76% | jnu.ac.bd |
| Diclofenac Sodium | 10 | 5-10 min | 91% | jnu.ac.bd |
Investigations into Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
The mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin (B15479496) production. nih.gov Some compounds also exhibit dual inhibition of both COX and lipoxygenase (LOX) pathways. nih.gov
In silico docking studies performed on the analgesic N-(benzo[d]thiazol-2-yl)acetamide (S30A1) predicted that its mechanism of action is related to the inhibition of the COX-2 enzyme. researchgate.netjnu.ac.bd This suggests that the analgesic effects observed in the writhing test are likely mediated through the suppression of prostaglandin synthesis. researchgate.netjnu.ac.bd Further research into benzothiazole derivatives has focused on synthesizing and evaluating them as selective COX-2 inhibitors. researchgate.netnih.gov For instance, certain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated for anti-inflammatory activity and docking studies confirmed their interaction with the COX-2 enzyme. nih.gov Similarly, other studies have designed hybrid molecules intended to act as dual inhibitors of COX-2 and 5-LOX, which could offer a broader spectrum of anti-inflammatory action. nih.govmdpi.com These findings support the hypothesis that the this compound scaffold is a promising candidate for developing novel COX/LOX inhibitors.
Receptor-Mediated Anti-inflammatory Pathways (e.g., P2Y14R antagonism)
Beyond enzyme inhibition, another anti-inflammatory strategy involves targeting specific cell surface receptors. The P2Y14 receptor (P2Y14R), which is activated by UDP-glucose, has been identified as a key player in inflammatory diseases. colab.wsnih.gov Antagonists of this receptor are considered a promising new class of anti-inflammatory agents. nih.gov
A study focused on the structural optimization of virtual screening hits led to the development of novel 2-phenyl-benzoxazole acetamide derivatives as potent P2Y14R antagonists. colab.ws One compound from this series, designated as compound 52 , demonstrated exceptionally high antagonistic activity with an IC50 value of 2 nM. colab.ws This compound was effective at inhibiting monosodium urate (MSU) crystal-induced inflammation in vitro and showed significant in vivo efficacy in a mouse model of acute gouty arthritis. colab.ws The mechanism of action for compound 52 was linked to the downstream cAMP/NLRP3/GSDMD signaling pathways. colab.ws These results highlight that the benzoxazole acetamide scaffold can be effectively utilized to create powerful and selective antagonists for receptor-mediated inflammatory pathways. colab.ws
Antineoplastic and Apoptosis-Inducing Properties
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa)
Derivatives of the this compound scaffold have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. A new series of benzoxazole derivatives demonstrated promising anti-proliferative activity against both liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range. nih.gov
One study synthesized a series of novel benzoxazole derivatives, with several compounds showing significant growth inhibitory activities. nih.gov For example, compound 12l was identified as a potent anticancer agent against both HepG2 and MCF-7 cell lines, with IC50 values of 10.50 µM and 15.21 µM, respectively. nih.govresearchgate.net Another study reported compound 14i as having the strongest effect against the HepG2 cell line (IC50 = 3.22 µM), while compound 14l strongly inhibited both MCF-7 and HepG2 cells (IC50 = 6.87 µM and 6.70 µM, respectively). nih.gov In a separate investigation, a benzoxazole-based derivative, compound 8d , showed even greater potency, with IC50 values of 2.43 µM against HepG2 and 3.43 µM against MCF-7. mdpi.com The cytotoxic effects of related derivatives have also been confirmed against HeLa cells. nih.gov
Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected this compound Derivatives
| Compound | HepG2 | MCF-7 | HeLa | Reference |
|---|---|---|---|---|
| 12d | 23.61 | 44.09 | - | nih.gov |
| 12f | 36.96 | 22.54 | - | nih.gov |
| 12i | 27.30 | 27.99 | - | nih.gov |
| 12l | 10.50 | 15.21 | - | nih.govresearchgate.net |
| 13a | 25.47 | 32.47 | - | nih.gov |
| 14a | 3.95 | 4.05 | - | nih.gov |
| 14i | 3.22 | 6.94 | - | nih.gov |
| 14l | 6.70 | 6.87 | - | nih.gov |
| 8d | 2.43 | 3.43 | - | mdpi.com |
| Sorafenib (B1663141) (Ref.) | 5.57 | 6.46 | - | nih.gov |
| Cisplatin (Ref.) | 15.58 | >200 | - | jksus.org |
Mechanisms of Action including Apoptosis Induction
The anticancer activity of this compound derivatives is often linked to their ability to induce programmed cell death, or apoptosis. nih.govnih.gov Mechanistic studies have confirmed that these compounds can interfere with the cell cycle and trigger apoptotic pathways in cancer cells.
For example, compound 12l was found to arrest the growth of HepG2 cells primarily in the Pre-G1 and G1 phases of the cell cycle. researchgate.net Another derivative, compound 14b , was shown to induce apoptosis in 16.52% of the HepG2 cell population, a significant increase compared to the 0.67% observed in control cells. nih.gov This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, a study on N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives found that the most potent compound, 19 , induced cell cycle arrest at the G1-phase, which was followed by apoptotic cell death in MCF7 breast cancer cells. inonu.edu.tr
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Studies
A primary mechanism for the antineoplastic activity of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
Numerous studies have designed and synthesized this compound derivatives as potential VEGFR-2 inhibitors. nih.govresearchgate.net Several compounds have demonstrated potent inhibitory activity. Compound 12l , which showed strong cytotoxicity, also exhibited promising VEGFR-2 inhibition with an IC50 of 97.38 nM. nih.govresearchgate.net In another series, compounds 14o , 14l , and 14b were found to be highly effective at reducing VEGFR-2 protein concentrations. nih.gov An investigation of modified benzoxazole-based derivatives identified compound 8d as an exceptionally potent VEGFR-2 inhibitor, with an IC50 value of 0.0554 µM, which was more potent than the reference drug sorafenib (IC50 = 0.0782 µM). mdpi.com
Table 3: VEGFR-2 Inhibition by Selected this compound Derivatives
| Compound | VEGFR-2 Inhibition (IC50) | Reference |
|---|---|---|
| 12l | 97.38 nM | nih.govresearchgate.net |
| 8d | 0.0554 µM (55.4 nM) | mdpi.com |
| 8e | - (Better than Sorafenib) | mdpi.com |
| 8a | - (Better than Sorafenib) | mdpi.com |
| Sorafenib (Ref.) | 0.0782 µM (78.2 nM) | mdpi.com |
Neuroprotective Effects and Neurological Targets
The neuroprotective potential of this compound derivatives has been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Studies have focused on their ability to counteract the neurotoxic effects of β-amyloid and modulate key signaling pathways involved in neuronal survival.
Mitigation of β-Amyloid-Induced Neurotoxicity in PC12 Cells
A series of novel synthetic substituted benzo[d]oxazole-based derivatives have demonstrated neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells, a cell line commonly used in neuroscience research. In vitro studies have shown that many of these synthesized compounds are effective at reducing the neurotoxicity induced by Aβ₂₅₋₃₅ in PC12 cells.
One notable derivative, compound 5c, was found to be non-neurotoxic at concentrations up to 30 μg/mL and significantly increased the viability of PC12 cells exposed to Aβ₂₅₋₃₅ at concentrations of 1.25, 2.5, and 5 μg/mL. These findings suggest that this compound derivatives can protect neuronal cells from the detrimental effects of β-amyloid, a key pathological hallmark of Alzheimer's disease.
FoxO1 Agonism and Downstream Pathway Modulation (e.g., P21, BIM, PPARγ, BACE1 inhibition)
The neuroprotective mechanisms of this compound derivatives involve the modulation of critical intracellular signaling pathways. While direct evidence for FoxO1 agonism by these specific derivatives is not extensively documented, their influence on downstream pathways regulated by or intersecting with FoxO1 signaling has been observed.
Western blot analysis of PC12 cells treated with compound 5c revealed a promotion in the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β). This activation of the Akt/GSK-3β pathway is significant as it is a well-established pro-survival pathway in neurons. Furthermore, this compound led to a decrease in the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation and apoptosis.
The study also demonstrated that compound 5c could protect PC12 cells from Aβ₂₅₋₃₅-induced apoptosis, reduce the hyperphosphorylation of the tau protein, and decrease the expression of the receptor for advanced glycation end products (RAGE) and β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). The inhibition of BACE1 is a particularly important therapeutic strategy in Alzheimer's disease as this enzyme is involved in the production of the Aβ peptide. The observed neuroprotective effects, including the reduction of tau hyperphosphorylation and BACE1 expression, are mediated through the Akt/GSK-3β/NF-κB signaling pathway.
Antidiabetic Activity and Metabolic Enzyme Inhibition
Derivatives of this compound and structurally related compounds have been investigated for their potential antidiabetic properties, focusing on the inhibition of key digestive enzymes and their effects on metabolic parameters in animal models of diabetes.
In Vitro Alpha-Amylase Inhibitory Activity
While direct studies on the alpha-amylase inhibitory activity of this compound are limited, research on structurally similar heterocyclic compounds suggests a potential for this activity. For instance, various benzodioxol, benzimidazole, and oxadiazole derivatives have been reported to inhibit α-amylase.
One study on novel oxadiazole derivatives identified a compound (5g) with strong α-amylase inhibitory activity, exhibiting 92.16% inhibition and an IC₅₀ value of 13.09±0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (92.47% inhibition, IC₅₀ of 12.20±0.78 µg/ml) ekb.eg. Another study on benzodioxol derivatives reported potent α-amylase inhibition with IC₅₀ values as low as 0.68 µM for the most active compound researchgate.net. These findings suggest that the core structures present in these derivatives, which share similarities with the this compound scaffold, are conducive to inhibiting this key enzyme involved in carbohydrate digestion.
Table 1: Alpha-Amylase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Most Active Compound | IC₅₀ Value |
| Oxadiazole Derivatives | Compound 5g | 13.09 ± 0.06 µg/ml |
| Benzodioxol Derivatives | Compound IIc | 0.68 µM |
| Acarbose (Standard) | - | 12.20 ± 0.78 µg/ml |
Effects on Glucose and Lipid Metabolism in Animal Models
The in vivo antidiabetic potential of compounds structurally related to this compound has been evaluated in animal models of diabetes, typically induced by streptozotocin (B1681764) (STZ). These studies have demonstrated favorable effects on both glucose and lipid metabolism.
For example, a study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide derivative (FA2) in alloxan-induced diabetic mice showed a significant decline in fasting blood sugar levels over a 21-day treatment period nih.gov. This compound also led to a significant increase in serum insulin (B600854) levels compared to the diabetic control group nih.gov.
In another study, N-benzoyl-D-phenylalanine (NBDP), a related amide derivative, was administered to neonatal STZ-induced diabetic rats for six weeks. The treatment restored altered serum lipids, lipoproteins, and lipid peroxidation markers to near-normal levels, indicating potent antihyperlipidemic properties in addition to its antidiabetic action nih.gov. Furthermore, studies with benzothiazole derivatives in STZ-induced diabetic rats have shown that oral administration can lead to a reduction in blood glucose levels and an improvement in the lipid profile google.com. These findings from structurally analogous compounds suggest that this compound derivatives could exert beneficial effects on glucose and lipid metabolism in diabetic conditions.
Table 2: Effects of a Structurally Related Compound (FA2) on Biochemical Parameters in Diabetic Mice
| Parameter | Diabetic Control | FA2 Treated (High Dose) | Acarbose (Standard) |
| Fasting Blood Sugar | Elevated | Significantly Reduced | Reduced |
| Serum Insulin | Reduced | 38 ± 2 pmol/L | 25 ± 3.1 pmol/L |
Other Investigated Biological Activities (e.g., Anti-HIV-1, if mechanistic studies are present)
Beyond neuroprotective and antidiabetic activities, the this compound scaffold and its isosteres have been explored for other therapeutic applications, including as antiviral agents against the Human Immunodeficiency Virus-1 (HIV-1).
Mechanistic studies on structurally related compounds have provided insights into their potential anti-HIV-1 action. A study on oxazole-benzenesulfonamide derivatives revealed a novel mechanism of HIV-1 inhibition nih.gov. These compounds were found to bind directly to the HIV-1 reverse transcriptase (RT) and inhibit its crucial interaction with the cellular eukaryotic translation elongation factor 1A (eEF1A) nih.gov. This disruption of the RT-eEF1A interaction was shown to inhibit intracellular HIV-1 reverse transcription and the replication of both wild-type and drug-resistant HIV-1 strains nih.gov.
Furthermore, research on N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, which share the acetamide linkage with the compound of interest, demonstrated potent anti-HIV-1 activity in cell-based assays. The most promising compound in this series exhibited an EC₅₀ value of less than 7 μg/ml against wild-type HIV-1 in MT-4 cells. The mechanism of action for many non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to a hydrophobic pocket near the active site of the enzyme, which blocks the chemical reaction of DNA polymerization without preventing nucleotide binding nih.gov. It is plausible that this compound derivatives could exert their anti-HIV-1 effects through a similar mechanism of inhibiting the viral reverse transcriptase enzyme.
Comparative Pharmacological Efficacy of this compound Derivatives across Different Biological Systems
The this compound scaffold has served as a versatile template for the development of a diverse array of pharmacologically active agents. Preclinical studies have demonstrated that derivatives of this core structure exhibit significant efficacy across various biological systems, including the central nervous system, and in the context of infectious diseases and cancer. The differential activity of these compounds is largely dictated by the nature and position of substituents on the benzoxazole ring and the acetamide moiety, which in turn influences their interaction with specific biological targets.
A notable area of investigation for this compound derivatives has been in the realm of neurodegenerative disorders, particularly Alzheimer's disease. A series of novel 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their neuroprotective properties. nih.gov In in vitro studies using β-amyloid (Aβ)-induced PC12 cells, a common model for Alzheimer's-related neurotoxicity, many of these compounds showed a potent ability to reduce cell death at a concentration of 5 µg/mL. nih.gov
One of the most promising compounds from this series, compound 5c , was found to be non-toxic to the cells at concentrations up to 30 µg/mL and significantly enhanced the viability of Aβ-treated PC12 cells at concentrations as low as 1.25 µg/mL. nih.gov Further mechanistic studies revealed that the neuroprotective effect of compound 5c is mediated through the modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Specifically, it was shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). nih.gov This compound also protected PC12 cells from Aβ-induced apoptosis, reduced the hyperphosphorylation of the tau protein, and decreased the expression of the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS). nih.gov In vivo studies in zebrafish models also suggested that compound 5c has lower toxicity compared to the standard Alzheimer's drug, donepezil. nih.gov
Table 1: Neuroprotective Activity of this compound Derivatives in an In Vitro Model of Alzheimer's Disease
| Compound | Biological System/Model | Key Findings | Reference |
|---|---|---|---|
| Compound 5c | β-amyloid-induced PC12 cells | Significantly increased cell viability at 1.25, 2.5, and 5 µg/mL. Modulated the Akt/GSK-3β/NF-κB signaling pathway. | nih.gov |
| Substituted 2-(benzo[d]oxazol-2-ylthio)-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives (5a-5v) | β-amyloid-induced PC12 cells | Most compounds were potent in reducing neurotoxicity at 5 µg/mL. | nih.gov |
Derivatives of this compound have also been explored as potential agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and synthesized as inhibitors of the MTB enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. uky.edu
Among the synthesized compounds, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (30) emerged as a particularly potent inhibitor. uky.edu This compound exhibited an IC50 value of 5.12 ± 0.44 µM against the InhA enzyme and inhibited the growth of drug-sensitive MTB with a minimum inhibitory concentration (MIC) of 17.11 µM. uky.edu Importantly, it was found to be non-cytotoxic at concentrations up to 100 µM in a RAW 264.7 cell line, indicating a favorable selectivity profile. uky.edu The interaction and stabilization of the InhA protein by this compound were further confirmed using biophysical methods like differential scanning fluorimetry. uky.edu
Table 2: Antimycobacterial Efficacy of a this compound Derivative
| Compound | Biological Target | Biological System/Model | Efficacy Metric (Value) | Reference |
|---|---|---|---|---|
| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide (30) | Mycobacterium tuberculosis InhA | Enzymatic assay | IC50 (5.12 ± 0.44 µM) | uky.edu |
| Drug-sensitive Mycobacterium tuberculosis | MIC (17.11 µM) | uky.edu |
The this compound scaffold has also been successfully utilized to develop inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Derivatives of benzo[d]oxazol-2(3H)-one have been identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential therapeutic target for colorectal cancer. nih.gov The most potent compound in this series, compound 8g , displayed an IC50 value of 0.050 µM against TNIK. nih.gov This compound effectively suppressed the proliferation and migration of colorectal cancer cells and was shown to inhibit the aberrant transcriptional activation of the Wnt signaling pathway. nih.gov
In a separate line of research, benzo[d]oxazol-2(3H)-one analogs were developed as the first potent and selective small-molecule inhibitors of chromodomain Y-like (CDYL), a histone methyllysine reader protein. sci-hub.se The optimized compound, D03 , exhibited a dissociation constant (KD) of 0.5 µM and demonstrated excellent selectivity for CDYL over other chromodomain proteins. sci-hub.se This compound was shown to engage with endogenous CDYL in cells and disrupt its recruitment to chromatin, leading to the transcriptional derepression of its target genes. sci-hub.se
Table 3: Anticancer Activity of this compound Derivatives via Kinase Inhibition
| Compound | Biological Target | Therapeutic Area | Efficacy Metric (Value) | Reference |
|---|---|---|---|---|
| Compound 8g | Traf2- and Nck-interacting kinase (TNIK) | Colorectal Cancer | IC50 (0.050 µM) | nih.gov |
| Compound D03 | Chromodomain Y-like (CDYL) | Neurodevelopment | KD (0.5 µM) | sci-hub.se |
Further demonstrating the versatility of this chemical scaffold, novel N-(benzo[d]oxazol-2-yl)alkanamides have been synthesized and evaluated as inhibitors of carbonic anhydrase II (CA II), an enzyme implicated in conditions such as glaucoma, epilepsy, and cancer. researchgate.net Two compounds from this series, 3f and 3j , were identified as exceptionally potent inhibitors, with IC50 values of 0.00564 µM and 0.00596 µM, respectively. researchgate.net These values represent a significant enhancement in inhibitory activity compared to the standard drug, acetazolamide (B1664987) (IC50 = 0.997 µM). researchgate.net
Table 4: Carbonic Anhydrase II Inhibition by this compound Derivatives
| Compound | Biological Target | Efficacy Metric (Value) | Reference |
|---|---|---|---|
| Compound 3f | Carbonic Anhydrase II | IC50 (0.00564 µM) | researchgate.net |
| Compound 3j | Carbonic Anhydrase II | IC50 (0.00596 µM) | researchgate.net |
| Acetazolamide (Standard) | Carbonic Anhydrase II | IC50 (0.997 µM) | researchgate.net |
Structure Activity Relationships Sar and Lead Optimization Strategies for N Benzo D Oxazol 2 Yl Acetamide Based Compounds
Influence of Substituent Nature and Position on Biological Potency and Selectivity
The biological activity of N-(benzo[d]oxazol-2-yl)acetamide and its analogs is profoundly influenced by the nature and placement of substituents on both the benzoxazole (B165842) core and any associated phenyl rings. Research indicates that both electron-donating and electron-withdrawing groups can modulate potency, and their position often determines the selectivity and efficacy against various biological targets. nih.govtandfonline.com
For instance, in the context of antimicrobial activity, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) has been observed to enhance antifungal properties in certain benzoxazole derivatives. nih.gov Conversely, electron-withdrawing groups such as fluoro (-F), chloro (-Cl), and nitro (-NO2) have also been shown to confer significant biological activity. nih.govjocpr.com In one study on bis-benzoxazole analogs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chloro-substituted derivatives demonstrated superior inhibitory potential compared to unsubstituted or methyl-substituted counterparts. tandfonline.com The position of the substituent is equally critical; an ortho-methyl substituted analog showed better enzymatic inhibition than its meta or para isomers. tandfonline.com
Similarly, for anticancer activity, substitutions on the benzoxazole ring and associated phenyl rings are pivotal. Studies on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compounds with a methoxy group at the R3 position of the phenyl ring generally exhibited higher antiproliferative activity. mdpi.com Furthermore, derivatives featuring a morpholine (B109124) or an N,N-diethyl group at the R4 position showed enhanced activity against several cancer cell lines. mdpi.com The presence of a p-fluorophenyl group on the benzoxazole core has also been linked to increased cytotoxicity in various cancer cell lines. researchgate.net
This evidence underscores that a delicate balance of electronic and steric factors, dictated by the substituent's nature and position, is key to optimizing the biological potency and selectivity of this class of compounds.
Table 1: Influence of Substituents on Biological Activity of Benzoxazole Derivatives
| Base Scaffold | Substituent (Position) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Methoxy, Dimethylamino (R2 on benzoxazole) | Antifungal (P. pastoris) | Electron-donating groups were generally more active. | nih.gov |
| 3-(2-benzoxazol-5-yl)alanine | Fluoro (R2 on benzoxazole) | Antifungal (P. pastoris) | One of the few active compounds with an electron-accepting group. | nih.gov |
| Bis-benzoxazole | Chloro (Aryl ring) | AChE/BuChE Inhibition | Chloro-substituted analogs showed higher inhibitory potential. | tandfonline.com |
| Bis-benzoxazole | Methyl (ortho on aryl ring) | AChE/BuChE Inhibition | Ortho-substitution was more effective than meta or para. | tandfonline.com |
| 2-Phenyl-benzoxazole | Methoxy (R3 on phenyl) | Antiproliferative | Generally higher activity compared to unsubstituted R3. | mdpi.com |
| 2-Phenyl-benzoxazole | Morpholine (R4 on phenyl) | Antiproliferative | Exhibited higher activity compared to other substitutions. | mdpi.com |
Role of the Acetamide (B32628) Linker in Modulating Activity
The acetamide linker (-NH-C(=O)-CH2-) in this compound derivatives is not merely a spacer but plays a crucial role in modulating biological activity. Its structural and electronic properties, including its length, flexibility, and hydrogen bonding capacity, are critical for proper orientation and interaction with biological targets. dergipark.org.trmdpi.com The amide bond itself is a key structural feature in many biologically active molecules. dergipark.org.tr
Studies on various heterocyclic compounds have demonstrated that the amide functional group can significantly contribute to or enhance biological activities such as antitubercular and antibacterial effects. dergipark.org.trresearchgate.net For example, in a series of N-(benzazol-2-ylmethyl)-2-substituted phenylacetamides designed as antitubercular agents, the acetamide linker was integral to their potent activity. dergipark.org.tr The nitrogen atom of the amide can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, facilitating key interactions within the binding site of a target enzyme or receptor. researchgate.net
Modification of the linker provides a strategy for lead optimization. Altering the group attached to the carbonyl, for instance by replacing the methyl of the acetamide with larger or more complex aryl groups, can significantly impact efficacy. In a study of benzimidazole (B57391) phenylacetamides, modifications to the phenylacetamide portion were a key part of the SAR exploration. researchgate.net Furthermore, replacing the acetamide linker with other functionalities, such as sulfonamides or different amide structures, can alter the compound's electronic and conformational properties, leading to changes in activity. mdpi.comnih.gov This highlights the linker's importance as a tunable element for refining the pharmacological profile of the lead compound.
Impact of Benzoxazole Ring Substitutions on Pharmacological Profiles
Substitutions directly on the benzoxazole ring system have a profound impact on the pharmacological profiles of this compound derivatives. The benzoxazole moiety is a versatile scaffold found in many compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govijrrjournal.com Modifying this core structure is a fundamental strategy in medicinal chemistry to fine-tune a compound's therapeutic potential.
The introduction of substituents can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific targets. For example, the addition of a bromine atom at position 7 of the benzoxazole ring was found to significantly increase the antifungal activity of a series of benzoxazolylalanine derivatives. nih.gov In another study, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring resulted in the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively. nih.gov
Design Principles for Enhancing Specific Biological Activities
The rational design of potent and selective this compound-based compounds hinges on several key principles derived from extensive SAR studies. mdpi.comnih.gov These principles guide the strategic modification of the molecular scaffold to enhance specific biological activities.
Targeted Substitution: The choice and position of substituents are paramount. To enhance anticancer activity against certain cell lines, for example, incorporating a methoxy group at the 3-position of an attached phenyl ring and a morpholine substituent at the 4-position has proven effective. mdpi.com For antimicrobial applications, electron-donating groups on the benzoxazole ring can boost antifungal potency, while specific halogen substitutions may increase antibacterial effects. nih.gov
Linker Modification: The acetamide linker is a critical modulator of activity. Optimizing its length, rigidity, or hydrogen-bonding capacity can improve target engagement. For instance, creating hybrid molecules by linking the benzoxazole motif to another pharmacophore via a carefully chosen linker can lead to dual-acting agents with enhanced efficacy. nih.gov
Exploiting Lipophilicity and Electronics: A balance between lipophilicity and hydrophilicity is crucial for achieving desired pharmacokinetic profiles. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) can be strategically placed to alter the electronic landscape of the molecule, thereby influencing its interaction with target proteins. tandfonline.comjocpr.com
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be employed. This allows for the rational design of derivatives that fit optimally into the binding site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) to maximize potency. nih.govjnu.ac.bd
By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel this compound derivatives with improved therapeutic potential for specific diseases.
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are sophisticated drug design strategies used to optimize lead compounds by modifying their core structures while retaining or improving biological activity. dtic.milresearchgate.net These approaches are instrumental in developing novel chemotypes with improved efficacy, better pharmacokinetic properties, and novel intellectual property positions. nih.govnih.gov
Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological effects. researchgate.netresearchgate.net In the context of this compound, common bioisosteric replacements include:
Functional Group Isosteres: The amide linker can be replaced by other groups such as a sulfonamide, urea (B33335), or reverse amide to explore different hydrogen bonding capabilities and conformational preferences. mdpi.comresearchgate.net The carbonyl group of the acetamide could be replaced by a thiocarbonyl. advancedsciencenews.com
Scaffold hopping is a more drastic approach that involves replacing the central molecular core (the scaffold) with a structurally different one, while preserving the spatial arrangement of key functional groups (the pharmacophore). dtic.milnih.gov This strategy was successfully employed to discover a novel benzoxazole (BZX) scaffold as a potent inhibitor of Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.gov Starting from a benzofuran (B130515) derivative, the scaffold hopping approach identified the benzoxazole core as a viable alternative, leading to a new class of antitubercular agents with good whole-cell activity and low toxicity. nih.govresearchgate.net This demonstrates the power of scaffold hopping to navigate away from problematic scaffolds (the original benzofuran had cardiotoxicity issues) and discover new, promising chemical series. nih.gov
Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping
| Original Scaffold/Fragment | Replacement Strategy | New Scaffold/Fragment | Therapeutic Goal / Finding | Reference |
|---|---|---|---|---|
| Benzofuran | Scaffold Hopping | Benzoxazole | Discovery of new Pks13 inhibitors for tuberculosis with a better safety profile. | nih.govresearchgate.net |
| Benzoxazole | Bioisosteric Replacement | Benzimidazole / Benzothiazole (B30560) | Often used to explore SAR in antitubercular and other antimicrobial agents. | dergipark.org.tr |
| Phenyl Ring | Bioisosteric Replacement | Thiophene / Pyridine | Common replacement to alter properties like solubility and metabolism. | dtic.milcambridgemedchemconsulting.com |
| Amide Linker | Bioisosteric Replacement | Sulfonamide / Urea | Modifies hydrogen bonding and electronic properties. | mdpi.comadvancedsciencenews.com |
Rational Design of Hybrid Molecules Incorporating the this compound Motif
The rational design of hybrid molecules represents an innovative strategy in drug discovery, where two or more distinct pharmacophores are covalently linked to create a single chemical entity. nih.gov This approach aims to produce compounds with dual modes of action, enhanced potency, or the ability to overcome drug resistance. nih.govnih.gov The this compound motif, with its proven biological relevance, serves as an excellent building block for the construction of such hybrid molecules.
The design process often involves identifying two pharmacophores that act on different targets within a disease pathway or on two separate but complementary targets. For example, a hybrid molecule could be designed by linking the this compound scaffold, known for its potential antimicrobial or anticancer effects, to another molecule with a known mechanism of action. nih.gov
A key element in the design of these hybrids is the linker connecting the two pharmacophoric units. The linker's length, flexibility, and chemical nature are critical, as they influence the ability of each pharmacophore to bind to its respective target simultaneously or sequentially. Studies synthesizing acetamide-linked azetidinone-benzimidazole derivatives showcase how different bioactive scaffolds can be combined to explore improved antibacterial potential. researchgate.net Similarly, the coupling of 2-mercaptobenzothiazole (B37678) with various amines through an acetamide linker to create hybrid molecules is a preferred strategy in drug discovery to target multiple enzymes or pathways. nih.gov
This strategy of creating "two drugs in one" holds promise for treating complex diseases like cancer and infectious diseases, where multi-target approaches are often more effective than single-target therapies. nih.gov
Future Perspectives and Emerging Avenues in N Benzo D Oxazol 2 Yl Acetamide Research
Exploration of Novel Biological Targets and Therapeutic Applications
Research into N-(benzo[d]oxazol-2-yl)acetamide and its analogs is expanding beyond initial findings, uncovering a range of new biological targets and potential therapeutic uses. Derivatives of this scaffold are being investigated for complex diseases, indicating a rich field for future drug development.
One significant area of exploration is in neurodegenerative diseases like Alzheimer's. A series of novel substituted benzo[d]oxazole-based derivatives have demonstrated neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. nih.gov In vitro studies showed that these compounds can reduce the expression of NF-κB and modulate the Bax/Bcl-2 apoptosis pathway. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing treatments for Alzheimer's disease by targeting key pathways involved in neuronal cell death. nih.gov
In the realm of infectious diseases, derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis InhA, an essential enzyme for the survival of the bacterium that causes tuberculosis. uky.edu Specifically, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide was highlighted as a promising compound with significant inhibitory activity against the enzyme and the bacteria, while showing low cytotoxicity. uky.edu
The anti-cancer potential of this scaffold is also a major focus. Researchers have designed novel benzo[d]oxazol-2(3H)-one derivatives that act as inhibitors of c-Met kinase, a protein implicated in cancer cell proliferation. nih.gov Furthermore, other studies have identified derivatives that are cytotoxic to human colorectal cancer cell lines (HCT116) by potentially interacting with cyclin-dependent kinase-8 (CDK8). nih.govresearchgate.net Benzimidazole (B57391) analogs have also shown potent activity against liver (HepG2) and lung (A549) cancer cells, with in silico studies suggesting strong binding to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). elsevierpure.com
The table below summarizes some of the emerging biological targets for derivatives of the this compound scaffold.
| Derivative Class | Biological Target | Potential Therapeutic Application | Reference |
| Substituted benzo[d]oxazole-based derivatives | NF-κB, Bax/Bcl-2, BACE1 | Alzheimer's Disease | nih.gov |
| Nitro-substituted benzo[d]oxazol-ones | Mycobacterium tuberculosis InhA | Tuberculosis | uky.edu |
| Benzo[d]oxazol-2(3H)-one-quinolones | c-Met Kinase | Cancer | nih.gov |
| Thiazolidinone-acetamide derivatives | Cyclin-dependent kinase-8 (CDK8) | Colon Cancer | nih.govresearchgate.net |
| Arylpiperazinyl-acetamides (Benzimidazole analog) | VEGFR2 | Liver and Lung Cancer | elsevierpure.com |
Development of Advanced Synthetic Methodologies for Complex Derivatives
The growing interest in this compound derivatives has spurred the development of more sophisticated synthetic strategies to generate structurally complex and diverse molecules. These advanced methodologies are crucial for fine-tuning the pharmacological properties of the scaffold.
One common approach involves a multi-step synthesis that begins with core heterocycle formation followed by functionalization. For instance, a series of neuroprotective derivatives were prepared in three steps: initial synthesis of a benzo[d]oxazole-2-thiol intermediate, followed by Williamson reaction and subsequent amide coupling using water-soluble carbodiimide (B86325) (EDCI) and HOBt to attach the final amine component. nih.gov Another complex synthesis involves reacting 2-aminophenol (B121084) with carbon disulfide, followed by treatment with hydrazine (B178648) hydrate (B1144303) and aromatic aldehydes to produce formazan (B1609692) derivatives, demonstrating the scaffold's versatility. rjeid.comnih.gov
More advanced C-C bond-forming reactions are also being employed. The Suzuki cross-coupling reaction, catalyzed by a Pd(0) complex, has been successfully used to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides. mdpi.comnih.gov This method allows for the introduction of a wide range of aryl groups onto the benzothiazole (B30560) core, a strategy that is directly applicable to the benzoxazole (B165842) system for creating novel derivatives. mdpi.comnih.gov The optimization of such reactions, including the choice of solvent and catalyst, is critical for achieving high yields. nih.gov
Unconventional ring formation methodologies are also emerging. One study reported an unexpected pathway to create substituted imidazoles where benzo[d]oxazol-2-yl methanimines served as key intermediates. mdpi.com This process involves the opening of one benzoxazole ring and an intermolecular cyclization, showcasing innovative ways to build complex heterocyclic systems from the core structure. mdpi.com Additionally, N,N′-dicyclohexylcarbodiimide (DCC) remains a widely used and effective coupling agent for forming the final amide bond in high yield. mdpi.com
Integration of this compound into Polypharmacological Strategies
Polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously, is a promising strategy for treating complex multifactorial diseases like Alzheimer's and cancer. The this compound scaffold is well-suited for this approach due to its chemical tractability and ability to interact with various biological targets.
In the context of Alzheimer's disease, a multi-target approach is particularly attractive. Research on related heterocyclic structures has described the development of compounds that simultaneously inhibit both cholinesterases (AChE/BuChE) and BACE1, key enzymes in Alzheimer's pathology. nih.gov Derivatives of this compound have already shown activity against targets like BACE1 and pathways such as NF-κB, making them excellent candidates for development into multi-target agents. nih.gov By combining different pharmacophores onto the central scaffold, it is theoretically possible to create single molecules that address multiple facets of the disease, such as amyloid plaque formation, neuroinflammation, and neurotransmitter depletion. nih.gov
The design of such multi-target drugs often involves linking different functional motifs. For example, a molecule might incorporate a group that chelates metal ions, another that scavenges reactive oxygen species, and the core acetamide (B32628) structure to inhibit a key enzyme. nih.gov This modular design allows for the systematic optimization of activity against each desired target.
Potential in Nanotechnology and Drug Delivery Systems (Theoretical and in vitro only)
While research directly applying nanotechnology to this compound is still nascent, the potential for using nanocarriers to improve its delivery and efficacy is significant. Many promising drug candidates, including heterocyclic compounds, face challenges such as poor aqueous solubility, low bioavailability, and off-target toxicity. Nanotechnology offers a theoretical framework to overcome these limitations.
Incorporating this compound derivatives into drug delivery systems like liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance their pharmacokinetic profiles. For instance, studies on other classes of compounds, such as flavonoids, have shown that converting them into acetamide derivatives can significantly improve bioavailability. rsc.org Encapsulating these modified molecules within a nanocarrier could further protect them from enzymatic degradation and enable targeted delivery to specific tissues or cells, such as tumors or the brain.
Theoretically, the surface of these nanoparticles could be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to cancer cells expressing a particular receptor, thereby increasing local drug concentration and reducing systemic side effects. In vitro studies would be the first step to validate these theoretical advantages, assessing drug loading, release kinetics, and cellular uptake in relevant cell models.
Application in Chemical Biology and Probe Development
The potent and often selective nature of this compound derivatives makes them ideal candidates for the development of chemical probes. These probes are valuable tools in chemical biology for interrogating the function, localization, and activity of specific proteins within a complex biological system.
A potent and selective inhibitor of a particular enzyme, once identified, can be modified to create a probe. For example, a highly active inhibitor of c-Met kinase or Mycobacterium tuberculosis InhA derived from the benzoxazole scaffold could be synthetically altered by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. uky.edunih.gov
A fluorescently-tagged probe could be used in cellular imaging studies to visualize the subcellular localization of its target protein. A biotinylated probe could be used in pull-down experiments to isolate the target protein from a cell lysate, helping to confirm its identity and identify any interacting partners. The development of such probes derived from the this compound core would provide powerful reagents for basic research and could help to further elucidate the mechanisms of action of these compounds.
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery, and it is being increasingly applied to the study of this compound derivatives to gain deeper insights into their mechanisms of action. These in silico methods allow researchers to predict and analyze molecular interactions that would be difficult to observe experimentally.
Molecular docking is the most frequently used computational technique in this field. It has been employed to predict the binding modes of this compound analogs within the active sites of various protein targets, including cyclooxygenase-2 (COX-2), urease, and cyclin-dependent kinase-8 (CDK8). nih.govmdpi.comnih.gov These studies help to rationalize observed structure-activity relationships and guide the design of more potent inhibitors. mdpi.com
Beyond simple docking, more advanced computational methods are being utilized. Molecular Dynamics (MD) simulations are used to model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. rjeid.comnih.gov Following MD simulations, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity. rjeid.comnih.gov Furthermore, Density Functional Theory (DFT) calculations are applied to understand the intrinsic electronic properties of the molecules themselves, such as their electrophilicity and molecular orbital energies, which can influence their reactivity and binding characteristics. rjeid.comnih.gov
The table below highlights the application of various computational techniques in the study of this compound class.
| Computational Method | Application/Insight Provided | Target/Compound Class | Reference |
| Molecular Docking | Predicts binding mode and affinity; guides SAR. | COX-2, Urease, CDK8, VEGFR2 | nih.govelsevierpure.commdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-receptor complex over time. | Bacterial Receptors | rjeid.comnih.gov |
| MM/PBSA Analysis | Calculates the binding free energy of the ligand-protein interaction. | Bacterial Receptors | rjeid.comnih.gov |
| Density Functional Theory (DFT) | Determines electronic properties (e.g., electrophilicity, softness) of the molecules. | Formazan Derivatives | rjeid.comnih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are becoming increasingly important in pharmaceutical manufacturing. Applying these principles to the synthesis of this compound and its derivatives represents a significant future direction for research and development.
Current synthetic routes often rely on conventional organic solvents and reagents. nih.govnih.gov Future work will likely focus on adapting these syntheses to be more environmentally benign. This could involve several strategies:
Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives such as water, ethanol (B145695), or supercritical fluids. Some current methods already use relatively benign solvents like acetone (B3395972) or employ water-soluble reagents like EDCI, pointing towards a greener direction. nih.gov
Catalysis: Exploring the use of biocatalysts (enzymes) or more efficient and recyclable metal catalysts to improve reaction yields and reduce waste. The optimization of catalyst loading in reactions like the Suzuki coupling is a step towards better atom economy. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions where possible.
By systematically applying these principles, the synthesis of this compound derivatives can be made more sustainable, cost-effective, and environmentally friendly, which is a critical consideration for the potential large-scale production of any future drug candidate.
Q & A
Q. What are the standard synthetic protocols for N-(benzo[d]oxazol-2-yl)acetamide?
The synthesis typically involves acetylation of 2-aminobenzo[d]oxazole using acetic acid as the acetylating agent under reflux conditions. Key steps include:
- Reaction Setup : Mixing 2-aminobenzo[d]oxazole with excess acetic acid and a catalytic acid (e.g., sulfuric acid) at 80–100°C for 6–8 hours .
- Purification : Isolation via recrystallization from ethanol or aqueous ethanol to achieve >95% purity.
- Characterization : Confirmation of structure using H NMR (δ 2.2 ppm for acetamide methyl, δ 7.3–8.1 ppm for aromatic protons) and HPLC (retention time ~12.5 min with C18 column) .
Q. How is the compound characterized for purity and structural integrity?
A multi-technique approach is recommended:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Spectroscopy :
- H/C NMR to confirm acetamide and benzo[d]oxazole moieties .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z 219.0662) .
- Thermal Analysis : Melting point determination (e.g., 165–167°C) to verify consistency with literature .
Q. What initial biological screening assays are recommended?
- Antifungal Activity : Disk diffusion assays against C. albicans and A. niger, with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
- In Silico Screening : Molecular docking against fungal CYP51 or human COX-2 to prioritize targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Replace acetic acid with DMF or dichloromethane to enhance solubility of intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation, reducing reaction time to 3–4 hours .
- Temperature Control : Gradual heating (ramp from 25°C to 100°C over 1 hour) minimizes side products like N-acetylated byproducts .
- Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7; R = 0.45) .
Q. How to address contradictions in reported bioactivity data?
- Structural Analog Comparison : Compare activity of this compound with derivatives (e.g., nitro- or chloro-substituted analogs) to identify structure-activity relationships .
- Assay Standardization : Replicate conflicting studies using identical fungal strains (e.g., ATCC-certified C. albicans SC5314) and nutrient media (RPMI-1640) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives in bioassays .
Q. What computational approaches are effective for target identification?
- Molecular Dynamics (MD) Simulations : Simulate binding stability with fungal lanosterol 14α-demethylase (CYP51) over 100 ns trajectories .
- Pharmacophore Modeling : Use Schrödinger’s Phase to map electrostatic/hydrophobic features critical for antifungal activity .
- ADMET Prediction : Employ SwissADME to optimize logP (target 2.5–3.5) and reduce hepatotoxicity risk .
Q. What strategies validate the compound’s mechanism of action in vitro?
- Enzyme Inhibition Assays : Directly measure inhibition of COX-2 or CYP51 using fluorogenic substrates (e.g., Dibenzylfluorescein for CYP51) .
- Gene Expression Profiling : RNA-seq of treated C. albicans to identify downregulated ergosterol biosynthesis genes .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
